molecular formula C20H26BrN3O2S B2962168 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide CAS No. 439792-11-7

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide

カタログ番号: B2962168
CAS番号: 439792-11-7
分子量: 452.41
InChIキー: WUDCCMITBVORMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide is a synthetically designed small molecule that incorporates a 2-thioquinazolin-4-one core, a structure renowned for its diverse biological activities and its role as a versatile scaffold in drug discovery. The presence of the 2-thioxo group and the 6-bromo substituent on the quinazolinone ring is a key structural feature often associated with enhanced binding affinity and selectivity, particularly toward enzyme active sites. This compound is of significant research interest primarily for its potential application as a protein kinase inhibitor. Kinases are critical signaling proteins involved in a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. The 2-thioquinazolinone moiety is a known pharmacophore that can compete with ATP for binding in the catalytic cleft of various kinases (source) . The specific substitution pattern, including the 6-bromo group and the lipophilic N-(2,3-dimethylcyclohexyl)butanamide side chain, is designed to probe interactions with unique hydrophobic regions and allosteric pockets within target kinases, potentially leading to heightened selectivity profiles. Consequently, this molecule serves as a valuable chemical probe for researchers investigating kinase signaling pathways, enabling the study of cellular proliferation, apoptosis, and migration. Its utility extends to high-throughput screening assays, structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, and as a lead compound for the development of novel targeted therapeutics in oncology and beyond.

特性

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O2S/c1-12-5-3-6-16(13(12)2)22-18(25)7-4-10-24-19(26)15-11-14(21)8-9-17(15)23-20(24)27/h8-9,11-13,16H,3-7,10H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDCCMITBVORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone core with a bromine atom and a butanamide side chain. Its molecular formula is C22H30BrN3O2SC_{22}H_{30}BrN_3O_2S with a molecular weight of 481.4 g/mol. The presence of sulfur and bromine enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H30BrN3O2SC_{22}H_{30}BrN_3O_2S
Molecular Weight481.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that quinazolinone derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes or receptors associated with tumor growth.
  • Antioxidant Properties : Studies have demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary investigations indicate potential efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Findings

Recent studies have provided insights into the biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide:

Antioxidant Activity

In vitro assays have confirmed that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, indicating its potential role in preventing oxidative damage to cells.

Cytotoxicity Studies

The cytotoxic effects were evaluated using various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • LNCaP (prostate carcinoma)

Results indicated that the compound displays higher cytotoxicity against these cancerous cells while maintaining cytocompatibility with normal human fibroblast cells.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. It demonstrated significant inhibitory effects, suggesting its potential application as an antimicrobial agent.

Case Studies

  • Study on Antioxidant and Cytotoxic Properties : A study published in PMC explored the synthesis and biological evaluation of quinazolinone derivatives. The results showed that compounds with similar structures exhibited enhanced antioxidant activity compared to standard antioxidants such as ascorbic acid and Trolox .
  • Antitumor Activity Investigation : Another research article highlighted the antitumor effects of quinazolinone derivatives, including this compound. It was found to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinone Derivatives

The following compounds share structural motifs with the target molecule:

Compound Name / ID Key Structural Differences Potential Implications Reference
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) Benzyl and phenyl substituents at positions 2 and 3; lacks sulfanylidene and butanamide. Reduced lipophilicity; likely lower metabolic stability due to ester-like linkages.
4-(6-Bromo-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)-N-(2-Methoxybenzyl)Butanamide (CAS 892287-57-9) Replaces sulfanylidene with ketone (C=O); 2-methoxybenzyl instead of dimethylcyclohexyl. Altered electronic properties; methoxy group may enhance solubility but reduce potency.
N-Butyl-4-{[(2-Thioxo-1,2-Dihydroquinazolin-4-yl)Amino]Methyl}Cyclohexanecarboxamide (688356-55-0) Shares thioxo (C=S) group; butyl and cyclohexanecarboxamide substituents. Similar H-bonding potential; substituent differences may affect target selectivity.
6-Bromo-2-((3-Chloro-4-(Substituted Phenyl)-4-Oxoazetidin-1-yl Amino) Methyl)-3-(Naphthalen-2-yl) Quinazolin-4(3H)-One (6a) Azetidinone ring and naphthalene substituent; lacks sulfanylidene. Increased steric bulk; azetidinone may introduce conformational constraints.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。